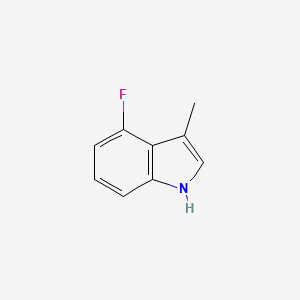

4-fluoro-3-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

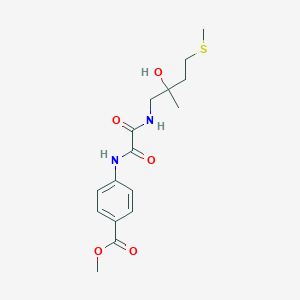

“4-fluoro-3-methyl-1H-indole” is an indole derivative . Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of various drugs . The molecular formula of “this compound” is C9H8FN .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. One common method is the Fischer indolisation . This process involves the reaction of aryl hydrazines with ketones to generate densely substituted indole products . Another method involves treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, forming a 2,3-benzopyrrole structure . The molecule has a fluorine atom at the 4th position and a methyl group at the 3rd position .

Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution due to the excessive π-electrons delocalization . They can also participate in various other chemical reactions, such as N-alkylation .

Applications De Recherche Scientifique

Indole Derivatives as HIV-1 Attachment Inhibitors

Indole derivatives, such as 4-fluoro-3-methyl-1H-indole, have shown promising results in interfering with the HIV surface protein gp120's interaction with the host cell receptor CD4. The 4-fluoro derivative specifically demonstrated enhanced potency and oral bioavailability in animal models, highlighting its potential as an HIV-1 attachment inhibitor (Wang et al., 2003).

Applications in Synthesis and Pharmaceutical Properties

Development of Safe Synthesis Processes

The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride facilitated 5-HT neurotransmission and was a candidate for an antidepressant drug. A safe, scalable, and chromatography-free process for its large-scale preparation was developed, showcasing the importance of this compound derivatives in the synthesis of potential therapeutic agents (Anderson et al., 1997).

Applications in Anticancer Activity

Novel Derivatives for Anticancer Activity

Several 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives were synthesized and screened for antioxidant and antimicrobial activity. These compounds, derived from this compound, offer new avenues for anticancer research (Rao et al., 2019).Cytotoxic Activity of Indole Derivatives: Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives demonstrated significant cytotoxicity against various human cell lines, including liver, breast, and colon cancers. The compounds showed comparable or even lower IC50 concentrations than the reference drug, 5-fluorouracil, indicating their potential as effective anticancer agents (Koksal et al., 2012).

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They can be synthesized in a variety of ways and used to develop new useful derivatives . Therefore, future research could focus on exploring the therapeutic potential of “4-fluoro-3-methyl-1H-indole” and other indole derivatives.

Mécanisme D'action

Target of Action

4-Fluoro-3-methyl-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit certain proteins , which could potentially alter cellular functions.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of certain viruses . .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-fluoro-3-methyl-1H-indole are largely derived from the indole scaffold, which binds with high affinity to multiple receptors This makes it a valuable tool in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole is known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Propriétés

IUPAC Name |

4-fluoro-3-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNRJJOZMNBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)

![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)